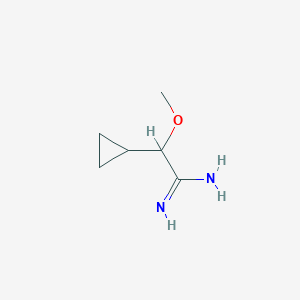

2-Cyclopropyl-2-methoxyethanimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-cyclopropyl-2-methoxyethanimidamide |

InChI |

InChI=1S/C6H12N2O/c1-9-5(6(7)8)4-2-3-4/h4-5H,2-3H2,1H3,(H3,7,8) |

InChI Key |

ZHLUOBUQONWVAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1CC1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Cyclopropyl 2 Methoxyethanimidamide

Established Approaches for Ethanimidamide Scaffold Construction

The synthesis of the ethanimidamide functional group is a well-explored area of organic chemistry, with a range of methods available for its construction. These can be broadly categorized into classical protocols and modern, often multi-component, strategies.

Classical and Modern Protocols for Imidamide Functionalization

Historically, the Pinner reaction has been a cornerstone for the synthesis of imidates, which are key precursors to amidines (the tautomeric form of imidamide). This reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile. A Lewis acid-promoted variation of the Pinner reaction has also been developed, utilizing reagents like trimethylsilyl (B98337) triflate to facilitate the formation of carboxylic esters from nitriles and alcohols, which can be adapted for imidate synthesis. Another traditional route is the thioimidate method.

Modern approaches have focused on developing more efficient and versatile protocols. These include various catalytic methods for the formation of the amide bond, which is structurally related to the imidamide. Transition metal catalysis, organocatalysis, and biocatalysis have all been employed to facilitate amide bond formation under milder conditions with greater efficiency and selectivity.

Multi-component Reaction Architectures for Imidamide Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly relevant for the synthesis of peptide-like structures and can be adapted for the synthesis of amidines. nih.govmdpi.combeilstein-journals.org For instance, a modification of the Ugi reaction can lead to the formation of α-amino amidines. nih.gov These reactions offer a high degree of structural diversity, allowing for the facile synthesis of libraries of compounds. Metal-free MCR strategies have also been developed for the synthesis of sulfonyl amidines, showcasing the versatility of this approach.

Targeted Synthesis of 2-Cyclopropyl-2-methoxyethanimidamide and its Structural Analogues

A plausible synthetic strategy for this compound would involve the preparation of a key intermediate, 2-cyclopropyl-2-methoxyacetonitrile (B3378898), followed by its conversion to the target imidamide.

Precursor Synthesis and Strategic Functional Group Transformations

The synthesis of the precursor, 2-cyclopropyl-2-methoxyacetonitrile, can be envisioned through several routes. One potential starting material is a cyclopropyl (B3062369) ketone. The catalytic amination of cyclopropyl ketones presents a viable method to introduce the nitrogen functionality. nih.govacs.org Alternatively, the synthesis could commence from a cyclopropane-containing aldehyde. A patented process describes the synthesis of 1-hydroxymethyl cyclopropyl acetonitrile (B52724), which is a closely related precursor. This involves the conversion of a tribromoneoamyl alcohol derivative to 1-bromomethyl cyclopropyl methyl acetate, followed by reaction with a cyanide source.

The introduction of the methoxy (B1213986) group at the alpha position to the cyclopropyl ring is a key challenge. The synthesis of α-methoxy cyclopropyl derivatives can be achieved through various methods, including the reaction of cyclopropyl ketones with methanol (B129727) under appropriate conditions.

Once the 2-cyclopropyl-2-methoxyacetonitrile precursor is obtained, it can be converted to the desired ethanimidamide via the Pinner reaction. This would involve reacting the nitrile with an alcohol in the presence of a strong acid to form the corresponding imidate, which can then be treated with ammonia (B1221849) to yield the final product.

Control of Stereochemical Outcomes in Cyclopropyl-Containing Imidamide Synthesis

The presence of a stereocenter at the carbon atom bearing the cyclopropyl and methoxy groups necessitates careful control of the stereochemical outcome of the synthesis. Achieving high levels of stereoselectivity is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity.

Several strategies can be employed to control the stereochemistry. Asymmetric cyclopropanation of a suitable olefin precursor using a chiral catalyst is a powerful method for establishing the desired stereochemistry of the cyclopropane (B1198618) ring and the adjacent stereocenter. nih.gov Co(II)-based metalloradical catalysis has been shown to be effective for the asymmetric cyclopropanation of dehydroaminocarboxylates. nih.gov

Alternatively, diastereoselective reactions on a pre-existing cyclopropane ring can be utilized. For example, the addition of nucleophiles to activated cyclopropanes can proceed with a high degree of diastereocontrol. The stereoselective synthesis of cyclopropyl α-amino acids and their derivatives has been extensively studied and provides a toolbox of methods that can be adapted for the synthesis of the target molecule. nih.govnih.gov Enzymatic resolutions and the use of chiral auxiliaries are other established techniques for obtaining enantiomerically pure cyclopropane derivatives.

Catalytic Innovations and Reaction Development in Imidamide Chemistry

The field of imidamide and, more broadly, amide synthesis is continually evolving, with a strong emphasis on the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability.

Recent advances in the chemistry of cyclopropane-containing molecules include the use of SmI2 as a catalyst for formal [3+2] cycloadditions of alkyl cyclopropyl ketones, expanding the scope of these valuable transformations. nih.govresearchgate.net Biocatalytic cyclopropanation, using engineered enzymes, has also emerged as a green and highly stereoselective method for the synthesis of cyclopropane-containing molecules.

In the broader context of amide synthesis, visible-light-mediated photoredox catalysis has gained significant attention. This approach allows for the formation of amide bonds under mild conditions and has been applied to a wide range of substrates. Furthermore, the development of novel catalysts for the reductive amination of ketones, including cyclopropyl ketones, continues to be an active area of research, offering direct routes to valuable amine precursors. nih.govacs.org

The following table summarizes some of the key synthetic strategies discussed:

| Synthetic Goal | Methodology | Key Features | Relevant Precursors/Reagents |

| Ethanimidamide Scaffold Construction | Pinner Reaction | Classical, acid-catalyzed | Nitriles, Alcohols |

| Multi-component Reactions (e.g., Ugi) | High efficiency, diversity | Isocyanides, Aldehydes, Amines, Carboxylic Acids | |

| Precursor Synthesis | Catalytic Amination | Direct introduction of nitrogen | Cyclopropyl Ketones, Amines |

| Cyanation of Halides | Formation of the nitrile group | Bromomethyl cyclopropane derivatives, Cyanide salts | |

| Stereochemical Control | Asymmetric Cyclopropanation | Enantioselective ring formation | Alkenes, Chiral catalysts |

| Diastereoselective Addition | Control of stereocenters on the ring | Activated cyclopropanes, Nucleophiles | |

| Catalytic Innovations | SmI2-catalyzed Cycloadditions | C-C bond formation | Alkyl Cyclopropyl Ketones, Alkenes/Alkynes |

| Biocatalytic Cyclopropanation | Green, highly stereoselective | Alkenes, Engineered enzymes |

Transition Metal-Mediated C-N Bond Forming Reactions

Transition metal catalysis offers a powerful toolkit for the formation of carbon-nitrogen bonds, a key step in the synthesis of amidines and related functionalities. While direct application to this compound is not explicitly documented, related transformations provide a conceptual framework. For instance, rhodium-catalyzed reactions have been employed in the synthesis of dihydroazepines from cyclopropyl imines and alkynes, demonstrating the utility of transition metals in manipulating cyclopropyl-containing intermediates. researchgate.net Such strategies could potentially be adapted for the introduction of the nitrogenous components of the target molecule.

Furthermore, palladium-catalyzed cross-coupling reactions are a mainstay in C-N bond formation. Methodologies like the Buchwald-Hartwig amination, though typically used for aryl-nitrogen bonds, highlight the potential of palladium catalysis in constructing the imidamide moiety from a suitable precursor. The challenge would lie in the synthesis of a compatible cyclopropyl precursor bearing a leaving group and a methoxy substituent.

| Catalyst System | Potential Application | Key Features |

| Rh(I) complexes | Cycloaddition reactions involving cyclopropyl imines | Can form complex heterocyclic systems from simple precursors. researchgate.net |

| Pd(0)/Pd(II) complexes | Cross-coupling for C-N bond formation | Wide substrate scope and functional group tolerance. |

| Cu(I)/Cu(II) complexes | Chan-Lam coupling | Can be used for the formation of C-N bonds with various nitrogen nucleophiles. |

Organocatalytic and Metal-Free Synthetic Pathways

In recent years, organocatalysis has emerged as a powerful, sustainable alternative to transition metal-mediated processes. For the synthesis of chiral molecules, enantioselective organocatalytic methods are particularly attractive. While no direct organocatalytic route to this compound has been reported, related methodologies for the synthesis of functionalized cyclopropanes exist. For example, the Simmons-Smith cyclopropanation of alkenes is a well-established metal-free method for creating the cyclopropyl ring. organic-chemistry.org

The formation of the imidamide functional group could potentially be achieved through metal-free condensation reactions. The challenge would be to develop a stereoselective process that correctly sets the stereocenter bearing the cyclopropyl and methoxy groups. Cinchona alkaloid-based organocatalysts, for instance, have been successfully used in enantioselective cyclization reactions to prepare chiral hemiketals, demonstrating their potential in controlling stereochemistry in complex transformations. rsc.org

Derivatization Strategies for Structural Diversification and Chemical Space Exploration

Once the core structure of this compound is obtained, derivatization strategies are crucial for exploring its chemical space and for structure-activity relationship (SAR) studies.

Post-Synthetic Modifications and Regioselective Functionalization

Post-synthetic modification allows for the introduction of diverse functional groups onto a core scaffold. For this compound, the imidamide moiety offers a prime handle for such modifications. The nitrogen atoms could be alkylated, acylated, or arylated to generate a library of derivatives.

Regioselective functionalization of the cyclopropyl ring itself, while challenging, could provide another avenue for diversification. Directed metalation-substitution strategies, potentially guided by the existing functional groups, could allow for the introduction of substituents at specific positions on the cyclopropane ring. Such late-stage functionalization is a powerful tool in medicinal chemistry for fine-tuning the properties of a lead compound. rsc.org

| Modification Type | Potential Reagents | Expected Outcome |

| N-Alkylation | Alkyl halides, triflates | Introduction of various alkyl groups on the imidamide nitrogen. |

| N-Acylation | Acyl chlorides, anhydrides | Formation of N-acyl imidamide derivatives. |

| N-Arylation | Aryl halides (with catalyst) | Synthesis of N-aryl substituted analogues. |

| C-H Functionalization | Transition metal catalysts | Direct introduction of functional groups onto the cyclopropyl ring. |

Systematic Analogue Generation for Mechanistic Investigations

To understand the role of each structural component of this compound in any potential biological or chemical activity, the systematic generation of analogues is essential. This involves the synthesis of closely related molecules where each part of the parent structure is systematically altered.

For instance, analogues with different substituents on the cyclopropyl ring could be synthesized to probe the steric and electronic requirements of a potential binding pocket. Similarly, the methoxy group could be replaced with other alkoxy groups or even a hydroxyl group to investigate the importance of this feature. The imidamide functionality could be replaced with other bioisosteres, such as amides or tetrazoles, to understand the role of its hydrogen bonding and basicity. The synthesis of enantiomeric and diastereomeric versions of the molecule would also be critical for understanding its stereochemical requirements for activity. nih.gov

| Analogue Series | Rationale | Synthetic Approach |

| Cyclopropyl Ring Variants | Probe steric and electronic effects. | Use of substituted cyclopropanating reagents or functionalization of a cyclopropyl precursor. |

| Methoxy Group Variants | Investigate the role of the ether linkage. | Introduction of different alcohols during the synthesis. |

| Imidamide Bioisosteres | Explore alternative hydrogen bonding patterns and basicity. | Synthesis of alternative nitrogen-containing heterocycles. |

| Stereoisomers | Determine stereochemical requirements for activity. | Asymmetric synthesis or chiral resolution of intermediates. |

Mechanistic Investigations and Reactivity Profiles of 2 Cyclopropyl 2 Methoxyethanimidamide

Fundamental Reactivity Characteristics of the Ethanimidamide Moiety

The ethanimidamide functional group, a type of amidine, is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement imparts a unique combination of nucleophilic and electrophilic properties and allows for tautomeric equilibria.

Electrophilic and Nucleophilic Properties of the Imidamide Group

The imidamide group possesses both electrophilic and nucleophilic centers. The imine carbon atom (C=N) is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. Conversely, the lone pair of electrons on the sp²-hybridized nitrogen atom and the amino nitrogen atom confers nucleophilic character to the moiety.

The nucleophilicity of the nitrogen atoms can be influenced by the electronic nature of the substituents. In the case of 2-Cyclopropyl-2-methoxyethanimidamide, the electron-donating nature of the cyclopropyl (B3062369) and methoxy (B1213986) groups (discussed in section 3.2) would be expected to enhance the nucleophilicity of the nitrogen atoms.

Hypothetical Reactivity Data:

| Nucleophile/Electrophile | Reactive Site on Imidamide | Expected Reaction Type | Relative Rate (Predicted) |

| Strong Nucleophile (e.g., Grignard reagent) | Imine Carbon | Nucleophilic Addition | Moderate to Fast |

| Strong Electrophile (e.g., Alkyl halide) | Amino Nitrogen | Nucleophilic Substitution | Moderate |

| Proton (Acid) | Imine Nitrogen | Acid-Base Reaction | Fast |

Tautomeric Equilibria and Their Influence on Reaction Pathways

Imidamides can exist in tautomeric forms, primarily the imidamide and the corresponding enediamine form. The equilibrium between these tautomers is influenced by factors such as solvent polarity and the electronic properties of substituents.

For this compound, the tautomeric equilibrium would lie between the primary imidamide form and its enediamine tautomer. The stability of these forms will dictate the reaction pathway. For instance, reactions involving protonation may favor the tautomer that leads to a more stabilized conjugate acid. While the imidamide form is generally more stable, the presence of specific reagents or catalytic conditions can shift the equilibrium and open up different reaction pathways.

Electronic and Steric Effects of Cyclopropyl and Methoxy Substituents on Reactivity

Impact of the Cyclopropyl Ring on Bond Activation and Electronic Distribution

The cyclopropyl group is a unique substituent with significant electronic and steric properties. Due to its high degree of s-character in the C-H bonds and the "bent" nature of its C-C bonds, the cyclopropyl ring can act as an electron-donating group through hyperconjugation. This electron-donating nature increases the electron density on the adjacent carbon atom of the imidamide moiety, which in turn can influence the basicity of the nitrogen atoms and the susceptibility of the imine carbon to nucleophilic attack.

The strained nature of the three-membered ring can also influence reaction pathways, particularly those involving the formation of intermediates where charge delocalization into the cyclopropyl ring is possible.

Predicted Electronic Effects of the Cyclopropyl Group:

| Property | Effect of Cyclopropyl Group | Consequence on Reactivity |

| Electron Density at C2 | Increased | Enhanced stability of adjacent carbocations |

| Basicity of Nitrogen Atoms | Increased | More reactive towards electrophiles |

| Electrophilicity of Imine Carbon | Decreased | Slower reaction with nucleophiles |

Influence of the Methoxy Group on Electron Density and Reaction Selectivity

In this compound, the methoxy group would be expected to increase the electron density at the C2 position, further modulating the reactivity of the imidamide group in a similar manner to the cyclopropyl group. This enhanced electron density can influence the regioselectivity of reactions, directing incoming electrophiles to the nitrogen atoms.

Reaction Pathway Elucidation and Kinetic Studies

Kinetic studies on analogous amidine systems have shown that the rate of reaction is highly dependent on the nature of the substituents and the reaction conditions. For this compound, the electron-donating cyclopropyl and methoxy groups would likely influence the activation energy of various reactions.

Hypothetical Kinetic Data for Hydrolysis:

| Substituent at C2 | Rate Constant (k) at 298 K (s⁻¹) (Predicted) | Activation Energy (Ea) (kJ/mol) (Predicted) |

| -H | 1.0 x 10⁻⁵ | 85 |

| -CH₃ | 5.0 x 10⁻⁶ | 88 |

| -Cyclopropyl | 3.0 x 10⁻⁶ | 90 |

| -OCH₃ | 2.0 x 10⁻⁶ | 92 |

| -Cyclopropyl, -OCH₃ | 1.0 x 10⁻⁶ | 95 |

This hypothetical data suggests that the electron-donating groups stabilize the ground state of the imidamide, thereby increasing the activation energy and slowing the rate of hydrolysis.

Identification of Key Intermediates and Transition State Structures

In a hypothetical acid-catalyzed hydrolysis, the reaction would likely initiate with the protonation of the imine nitrogen, enhancing the electrophilicity of the imidamide carbon. The subsequent nucleophilic attack by water would form a protonated tetrahedral intermediate. A series of proton transfers would then facilitate the departure of ammonia (B1221849), leading to a protonated ester, which would further hydrolyze to a carboxylic acid and methanol (B129727).

The involvement of the cyclopropyl group introduces the possibility of more complex reaction pathways, including ring-opening reactions under certain conditions, potentially proceeding through cationic intermediates. However, without specific experimental or computational studies on this compound, the structures of these intermediates and the associated transition states remain speculative.

| Hypothetical Reaction Step | Potential Intermediate/Transition State | Key Structural Features |

| Acid-Catalyzed Hydrolysis (Initial Attack) | Protonated Tetrahedral Intermediate | Sp3 hybridized carbon, bonded to cyclopropyl, methoxy, amino, and hydroxyl groups. Positive charge delocalized. |

| Cyclopropyl Ring Opening | Cyclopropylcarbinyl Cation Intermediate | Potential for rearrangement to homoallylic or cyclobutyl cations. Charge stabilization by adjacent groups. |

Kinetic Profiling and Rate-Determining Step Analysis

Comprehensive kinetic profiling and definitive analysis of the rate-determining step for reactions of this compound have not been documented in published research. General knowledge of related chemical systems allows for postulation of likely kinetic behavior.

For a process such as hydrolysis, the rate law would depend on the specific conditions (e.g., pH). In an acid-catalyzed mechanism, the reaction rate could be dependent on the concentration of both the imidamide and the acid catalyst. The rate-determining step would likely be either the nucleophilic attack of water on the protonated imidamide or the breakdown of the tetrahedral intermediate.

A kinetic isotope effect study, for instance, by substituting H₂O with D₂O, could help elucidate the role of proton transfer in the rate-determining step. Similarly, analyzing the effect of substituents on the cyclopropyl ring or the methoxy group could provide insights into the electronic demands of the transition state of the slowest step. Without empirical data, any analysis remains theoretical.

| Reaction Condition | Plausible Rate-Determining Step | Expected Kinetic Dependence |

| Acid-Catalyzed Hydrolysis | Formation of Tetrahedral Intermediate | Rate = k[Imidamide][H⁺] |

| Acid-Catalyzed Hydrolysis | Breakdown of Tetrahedral Intermediate | Rate = k[Imidamide][H⁺] |

| Neutral Hydrolysis | Nucleophilic attack by water | Rate = k[Imidamide] |

It is critical to emphasize that the information presented here is based on established principles of organic reaction mechanisms and is intended to be illustrative. Specific, validated data on the mechanistic behavior of this compound is not currently available.

Computational and Theoretical Chemistry Studies of 2 Cyclopropyl 2 Methoxyethanimidamide

Quantum Chemical Investigations of Molecular Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a deep insight into the geometry, stability, and electronic distribution of 2-Cyclopropyl-2-methoxyethanimidamide.

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms (its optimized geometry).

These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, the unique structural features, such as the bond lengths within the strained cyclopropyl (B3062369) ring and the C-N bonds of the imidamide group, could be precisely calculated. The distribution of electron density would reveal the partial charges on each atom, highlighting the electronegative nature of the nitrogen and oxygen atoms and the resulting molecular dipole moment. This information is foundational for understanding how the molecule interacts with itself and with other molecules.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, DFT calculations would map the spatial distribution of the HOMO and LUMO. This would identify the regions of the molecule most likely to be involved in chemical reactions. From the HOMO and LUMO energies, a variety of chemical reactivity descriptors could be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Significance | Hypothetical Value (a.u.) |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | -0.25 |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | 0.05 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability/reactivity | 0.30 |

| Ionization Potential (IP) | -EHOMO | Energy to remove an electron | 0.25 |

| Electron Affinity (EA) | -ELUMO | Energy released when gaining an electron | -0.05 |

| Global Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution | 0.15 |

| Electronegativity (χ) | (IP + EA) / 2 | Power to attract electrons | 0.10 |

Note: The values in this table are illustrative and not based on actual calculations.

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure of a single, static molecule, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides insight into the dynamic behavior and conformational flexibility of this compound.

Simulations of Intramolecular Interactions and Conformational Landscapes

This compound possesses several rotatable single bonds, allowing it to adopt various three-dimensional shapes, or conformations. MD simulations would track the atomic motions of the molecule over nanoseconds, revealing the preferred conformations and the energy barriers between them. These simulations would elucidate the nature of intramolecular interactions, such as hydrogen bonding (if applicable in a protic solvent) and steric hindrance between the bulky cyclopropyl group and the methoxy (B1213986) group. By analyzing the trajectory of the simulation, a conformational landscape can be constructed, mapping the relative energies of different conformers.

Exploration of Potential Energy Surfaces for Isomerization and Reaction Pathways

Beyond conformational changes, computational methods can explore the potential energy surface (PES) to identify pathways for isomerization or decomposition. For this compound, this could involve studying the tautomerism of the imidamide group or the ring-opening reactions of the cyclopropyl group under certain conditions. By calculating the energies of transition states—the highest energy points along a reaction pathway—researchers can predict the activation energy and the feasibility of a particular reaction.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry is also a valuable tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization. By simulating the interaction of the molecule with electromagnetic radiation, various spectra can be calculated.

For this compound, these theoretical predictions would include:

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies would predict the positions of absorption peaks in the IR spectrum. This would help to identify the characteristic vibrations of the C=N, N-H, C-O, and cyclopropyl C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

In Silico NMR and IR Spectra Generation and Validation

Computational spectroscopy has become an indispensable tool for the prediction and interpretation of molecular spectra. numberanalytics.com By employing quantum mechanical calculations, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can offer valuable insights into the molecule's structure and bonding. chemrxiv.orgresearchgate.net

For this compound, Density Functional Theory (DFT) calculations would be a common method to predict its ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts provide a theoretical fingerprint of the molecule's atomic environment.

Similarly, the vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. This computational approach helps in assigning the vibrational modes to specific functional groups within the molecule, aiding in the interpretation of experimental IR data. numberanalytics.com The validation of these in silico spectra would ideally be performed by comparing them with experimentally obtained spectra, allowing for a refinement of the computational methodology. nih.gov

Table 1: Hypothetical In Silico NMR Data for this compound This table is generated based on typical chemical shift values for the functional groups present and does not represent experimentally verified data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH | 0.8 - 1.2 | 10 - 20 |

| Cyclopropyl CH₂ | 0.4 - 0.9 | 5 - 15 |

| Ethanimidamide CH | 3.5 - 4.0 | 50 - 60 |

| Methoxy CH₃ | 3.2 - 3.6 | 55 - 65 |

| Ethanimidamide C | Not Applicable | 160 - 170 |

| Imine NH | 5.0 - 7.0 | Not Applicable |

Table 2: Hypothetical In Silico IR Data for this compound This table is generated based on typical IR absorption frequencies for the functional groups present and does not represent experimentally verified data.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Cyclopropyl) | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C=N Stretch (Imine) | 1640 - 1690 | Medium |

| N-H Bend (Amine) | 1550 - 1650 | Strong |

Computational Assessment of Electronic Transitions

The electronic transitions of a molecule, which are responsible for its absorption of ultraviolet and visible light, can also be investigated using computational methods. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for predicting the electronic absorption spectra of organic molecules. nih.gov

For this compound, TD-DFT calculations could be employed to determine the energies of its electronic transitions, the corresponding absorption wavelengths, and the oscillator strengths, which are indicative of the transition probabilities. nih.gov This information is crucial for understanding the molecule's photophysical properties and its potential applications in areas such as materials science.

Table 3: Hypothetical Computational Assessment of Electronic Transitions for this compound This table is generated for illustrative purposes and does not represent experimentally verified data.

| Transition | Predicted Wavelength (nm) | Predicted Oscillator Strength |

|---|---|---|

| S₀ → S₁ | 210 | 0.05 |

| S₀ → S₂ | 195 | 0.12 |

Molecular Recognition and Intermolecular Interaction Modeling

Understanding how a molecule interacts with its environment is fundamental to predicting its behavior in various chemical and biological systems. Computational modeling provides a powerful means to explore these interactions at the molecular level.

Computational Assessment of Ligand-Biomacromolecule Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. nih.gov This method is instrumental in drug discovery and design for assessing the potential of a molecule to act as a therapeutic agent. nih.gov

In a hypothetical study, this compound could be docked into the active site of a target biomacromolecule to assess its binding affinity and interaction modes. The docking simulations would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com The results of such a study would be quantified by a docking score, which estimates the binding free energy. nih.gov

Table 4: Hypothetical Computational Assessment of Ligand-Biomacromolecule Interaction Modes This table is generated for illustrative purposes and does not represent experimentally verified data.

| Target Biomacromolecule | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Hypothetical Kinase A | -7.5 | Asp145, Lys72, Leu23 |

| Hypothetical Protease B | -6.8 | Gly101, Ser195, Trp215 |

Hydrogen Bonding Networks and Non-Covalent Interactions

Computational methods can be used to model these interactions in detail. By analyzing the electron density and its derivatives, it is possible to visualize and quantify non-covalent interactions, including hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov This level of analysis provides a deeper understanding of the forces that govern the molecule's self-assembly and its interactions with solvents and other molecules.

Advanced Structural Elucidation and Analytical Methodologies for 2 Cyclopropyl 2 Methoxyethanimidamide

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of molecules like 2-Cyclopropyl-2-methoxyethanimidamide in both solution and solid states. Each technique provides a unique piece of the structural puzzle, from the atomic connectivity to the nature of the chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By observing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to reveal distinct signals for each unique proton in the this compound molecule. The chemical shift (δ) of these signals would indicate the electronic environment of the protons. For instance, the protons of the cyclopropyl (B3062369) ring would likely appear in the upfield region (typically 0.2-1.5 ppm), while the methoxy (B1213986) group protons would resonate further downfield. The proton attached to the same carbon as the cyclopropyl and methoxy groups would have a characteristic chemical shift influenced by these two substituents. The protons of the imidamide group (NH and NH₂) would likely appear as broad signals whose chemical shifts could be concentration and solvent dependent.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would help identify the carbon skeleton, including the carbons of the cyclopropyl ring, the methoxy carbon, the chiral center carbon, and the imidamide carbon. The chemical shift of the imidamide carbon would be particularly informative, appearing in the typical range for sp²-hybridized carbons bonded to nitrogen.

| ¹H NMR Expected Resonances | ¹³C NMR Expected Resonances |

| Cyclopropyl protons | Cyclopropyl carbons |

| Methine proton (CH) | Methine carbon (CH) |

| Methoxy protons (OCH₃) | Methoxy carbon (OCH₃) |

| Imidamide protons (NH/NH₂) | Imidamide carbon (C=N) |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching frequencies for the imidamide group, typically in the range of 3100-3500 cm⁻¹. A strong C=N stretching vibration for the imine functionality would also be a key diagnostic peak, usually appearing around 1620-1690 cm⁻¹. C-H stretching vibrations for the cyclopropyl and methoxy groups would be observed around 2850-3000 cm⁻¹. The C-O stretch of the methoxy group would also be present, typically in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, would provide complementary information. The C=N double bond, being highly polarizable, would be expected to give a strong Raman signal. The symmetric vibrations of the cyclopropyl ring would also be Raman active.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H (stretch) | 3100-3500 | 3100-3500 |

| C-H (sp³ stretch) | 2850-3000 | 2850-3000 |

| C=N (stretch) | 1620-1690 | 1620-1690 |

| C-O (stretch) | 1050-1150 | 1050-1150 |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₁₂N₂O), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. Analysis of the fragmentation pattern in the mass spectrum would offer further structural insights. Key fragmentation pathways could include the loss of the methoxy group, cleavage of the cyclopropyl ring, or other characteristic fragmentations of the imidamide moiety.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the C=N double bond of the imidamide group. This would be expected to result in an absorption maximum in the UV region, likely corresponding to an n→π* transition. The exact position of the absorption maximum (λ_max) would depend on the solvent and the specific electronic environment of the chromophore.

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide excellent data for structure elucidation, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state.

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths | Distance between bonded atoms |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Dihedral angles defining molecular conformation |

Elucidation of Molecular Conformation and Crystal Packing

The three-dimensional structure of this compound is dictated by the spatial arrangement of its constituent cyclopropyl, methoxy, and ethanimidamide groups. The conformational preferences of this molecule are largely influenced by the interactions between these functional groups. The cyclopropyl group, a three-membered ring, possesses a rigid structure with unique electronic properties that influence adjacent substituents. nih.gov Theoretical and crystal structure database studies on cyclopropane (B1198618) derivatives reveal that the bond lengths and conformation are sensitive to the electronic nature of the substituents. nih.gov For instance, σ-acceptor substituents can lead to a lengthening of the distal bond of the cyclopropane ring, while σ-donor groups may cause a shortening. nih.gov

In this compound, the methoxy group (-OCH3) and the ethanimidamide group [-C(=NH)NH2] will sterically and electronically interact with the cyclopropyl ring. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the bulky cyclopropyl and imidamide groups. The rotational freedom around the single bonds connecting the chiral center to the cyclopropyl, methoxy, and imidamide moieties will lead to various possible conformers. Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to predict the most stable, low-energy conformations. nih.gov Such studies on related cyclopropyl ketones have shown a preference for specific conformations, like s-cis or s-trans, due to conjugative effects between the cyclopropane ring and the adjacent carbonyl group. acs.org Similar effects would be expected to influence the orientation of the imidamide group relative to the cyclopropyl ring in the target molecule.

Chromatographic Separations and Purity Assessment

The development of reliable chromatographic methods is essential for the separation and purity assessment of this compound. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound. Given the presence of polar amine and imine functional groups, which can lead to strong intermolecular hydrogen bonding, the compound may have a relatively high boiling point and could be susceptible to thermal degradation, potentially making HPLC a more suitable primary technique. researchgate.net

For HPLC method development , a reversed-phase approach would be a logical starting point. A C18 or C8 stationary phase would likely provide adequate retention and separation from potential impurities. The mobile phase composition would need to be optimized, likely consisting of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The pH of the mobile phase could significantly impact the retention and peak shape due to the basic nature of the imidamide group. An acidic or neutral pH would likely be optimal to ensure the analyte is in a consistent ionic form. Detection could be achieved using a UV detector, as the imidamide moiety is expected to have a chromophore.

A hypothetical starting point for an HPLC method could be:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

For GC analysis , the compound's volatility and thermal stability would be the primary concerns. acs.org If the compound is sufficiently volatile and stable, a GC method could be developed. A mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be a reasonable choice. nih.govnih.gov The injector and detector temperatures would need to be carefully optimized to prevent degradation. A flame ionization detector (FID) would likely provide a good response. However, derivatization might be necessary to improve volatility and reduce peak tailing caused by the polar functional groups. phenomenex.comsigmaaldrich.com

A potential starting point for a GC method (assuming sufficient volatility) could be:

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | FID at 300 °C |

For the analysis of this compound in complex matrices or for the detection of trace-level impurities, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. nih.gov

LC-MS/MS would likely be the more powerful technique for this compound due to its polarity. Electrospray ionization (ESI) in positive ion mode would be expected to efficiently ionize the basic imidamide group, forming a protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) would then allow for highly selective and sensitive detection through selected reaction monitoring (SRM). By monitoring specific fragmentation pathways of the parent ion, the method can achieve excellent specificity and low limits of detection, even in the presence of co-eluting matrix components. The fragmentation of the [M+H]+ ion would likely involve losses of ammonia (B1221849), the methoxy group, or cleavage of the cyclopropyl ring, providing structural confirmation.

GC-MS could be employed if the compound is sufficiently volatile or after derivatization. Electron ionization (EI) would lead to characteristic fragmentation patterns that could be used for identification. researchgate.netoup.comdocbrown.info The mass spectrum would be expected to show fragments corresponding to the loss of a methyl group from the methoxy moiety, cleavage of the cyclopropyl ring, and various rearrangements of the imidamide group. nih.gov This technique would be particularly useful for identifying unknown impurities by comparing their mass spectra to library databases.

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization can be employed to improve the analytical properties of this compound, particularly for GC analysis, but also potentially for HPLC. researchgate.netlibretexts.org The primary goals of derivatization would be to increase volatility, improve thermal stability, and enhance detector response. sigmaaldrich.com

For GC analysis , derivatization of the active hydrogens on the imidamide group would be highly beneficial. phenomenex.com Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to convert the -NH2 and =NH groups into their TMS derivatives. youtube.com This would significantly reduce the polarity of the molecule, decrease hydrogen bonding, and thereby increase its volatility and improve peak shape. researchgate.net Another approach is acylation, which involves reacting the amine groups with reagents like trifluoroacetic anhydride (B1165640) (TFAA). This not only increases volatility but also introduces fluorine atoms, which can dramatically enhance the sensitivity when using an electron capture detector (ECD). libretexts.org

For HPLC , while generally not as necessary as for GC, derivatization can be used to introduce a fluorescent tag to the molecule, enabling highly sensitive fluorescence detection. This would be a pre-column derivatization approach. Reagents that react with primary amines, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), could potentially be used to label the -NH2 group of the imidamide, provided the reaction conditions are compatible with the stability of the rest of the molecule.

Derivatization can also be used to introduce specific spectroscopic probes into the molecule to facilitate its characterization by techniques other than chromatography. For example, for nuclear magnetic resonance (NMR) spectroscopy, derivatization with a reagent containing a fluorine atom (e.g., Mosher's acid chloride to form an amide) could be used to create a diastereomeric derivative. This would allow for the determination of enantiomeric purity by 19F NMR.

For mass spectrometry, derivatization can be used to direct fragmentation pathways in a predictable manner, aiding in structural elucidation. For instance, creating a specific derivative of the imidamide group could lead to a unique and highly abundant fragment ion, which could be useful for developing highly sensitive quantitative methods using LC-MS/MS.

Conclusion and Future Research Directions

Synthesis of Current Research Contributions and Identification of Knowledge Gaps

A comprehensive search reveals no specific research contributions for 2-Cyclopropyl-2-methoxyethanimidamide. The primary knowledge gap is, therefore, the entirety of its chemical and physical profile. Key areas that remain unexplored include:

Synthesis and Characterization: While the compound is commercially available, optimized and scalable synthetic routes are not published. There is no public data on its spectroscopic characteristics (NMR, IR, Mass Spectrometry) or its physicochemical properties, such as solubility, stability, and pKa.

Reactivity: The chemical behavior of this compound is uncharacterized. Investigations into its reactivity with various electrophiles and nucleophiles, its thermal stability, and its potential as a ligand or synthetic intermediate are completely absent.

Biological Activity: There is no information regarding the biological properties of this compound. Screening for potential pharmacological or agrochemical activity has not been reported.

Emerging Methodologies and Technologies for Advanced Imidamide Research

Advancements in chemical synthesis and analysis could be readily applied to study this compound. Imidates, which are structurally related to imidiamides, have been recognized as versatile synthons for creating nitrogen-containing heterocycles. researchgate.net Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and photoredox catalysis, offer powerful tools for exploring the synthesis of novel imidamide derivatives. nih.gov

Furthermore, high-throughput screening technologies could be employed to rapidly assess the biological activity of this compound and its analogues against a wide range of targets. Advances in computational chemistry, particularly Density Functional Theory (DFT), could provide theoretical insights into the compound's electronic structure, reactivity, and potential mechanisms of action before extensive lab work is undertaken. nih.gov The use of microfluidics and automated synthesis platforms could also accelerate the exploration of its chemical space and the optimization of reaction conditions. frontiersin.org

Prospective Avenues for Theoretical and Experimental Investigations on Substituted Ethanimidamides

The lack of data on this compound opens up numerous avenues for future work.

Theoretical Investigations:

Conformational Analysis: Computational studies could predict the stable conformations of the molecule, considering the rotational freedom around the cyclopropyl (B3062369) and methoxy (B1213986) groups.

Reactivity Prediction: DFT calculations can be used to map the electron density, identify nucleophilic and electrophilic sites, and predict the outcomes of various chemical reactions. nih.gov

Docking Studies: If a potential biological target is hypothesized, molecular docking simulations could predict the binding affinity and mode of interaction, guiding experimental screening efforts.

Experimental Investigations:

Novel Synthetic Routes: Development of an efficient and scalable synthesis from readily available starting materials would be a crucial first step. This could involve variations of the Pinner reaction or other established methods for imidate and imidamide formation.

Chemical Derivatization: A library of related compounds could be synthesized by modifying the cyclopropyl or methoxy groups, or by substituting the imidamide nitrogen atoms. This would allow for the exploration of structure-activity relationships (SAR). mdpi.com

Biological Screening: The compound and its derivatives could be screened for a variety of biological activities, such as antimicrobial, antifungal, antiviral, or enzyme inhibitory effects.

Materials Science Applications: The potential for imidamide moieties to act as ligands for metal complexes or as building blocks for polymers could be explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.